- Preparation of N-substituted maleimides, Japan, , ,
Cas no 930-88-1 (N-Methylmaleimide)
N-Methylmaleimide structure
Product Name:N-Methylmaleimide
Número CAS:930-88-1
MF:C5H5NO2
Megavatios:111.098701238632
MDL:MFCD00005508
CID:40292
PubChem ID:70261
Update Time:2024-10-26
N-Methylmaleimide Propiedades químicas y físicas
Nombre e identificación
-
- 1-Methyl-1H-pyrrole-2,5-dione
- N-Methylmaleimide
- 1-methylpyrrole-2,5-dione
- N-Methylmaleinimide
- Maleimide, N-methyl-
- 1H-Pyrrole-2,5-dione, 1-methyl-
- N-methyl maleimide
- 1-methyl-pyrrole-2,5-dione
- P0TFZ8R21Y
- 1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- SEEYREPSKCQBBF-UHFFFAOYSA-N
- N-methymaleimide
- N-Methylomaleimide
- WLN: T5VNVJ B1
- 1-methylazoline-2,5-dione
- Maleimide-Related Compound
- 1-Methyl-1H-pyrrole-2,5-dione (ACI)
- Maleimide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl maleic imide
- N-Methylpyrrole-2,5-dione
- NSC 57594
- NSC57594
- PD135234
- EINECS 213-226-1
- BDBM7803
- DB-057367
- MFCD00005508
- NSC-57594
- STK055426
- Q15720563
- CHEMBL225037
- DS-15966
- DTXSID30239240
- F14903
- CS-0070301
- N-Methylmaleimide, 97%
- Z203053858
- BRN 0108550
- 5-21-10-00005 (Beilstein Handbook Reference)
- SCHEMBL36966
- 930-88-1
- 1-Methyl-1H-pyrrole-2,5-dione; 1-Methylpyrrole-2,5-dione; N-Methylmaleinimide; N-Methylpyrrole-2,5-dione; NSC 57594
- 1-Methyl-1H-pyrrole-2,5-dione #
- F3188-0045
- 1H-Pyrrole-2, 1-methyl-
- EN300-25331
- SEEYREPSKCQBBF-UHFFFAOYSA-
- NS00039522
- UNII-P0TFZ8R21Y
- InChI=1/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- AKOS001276499
- M0807
- methyl-1h-pyrrole-2,5-dione
- SY049546
- HMS1659H21
- AI3-22153
-
- MDL: MFCD00005508
- Renchi: 1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3
- Clave inchi: SEEYREPSKCQBBF-UHFFFAOYSA-N
- Sonrisas: O=C1N(C)C(=O)C=C1
- Brn: 0108550
Atributos calculados
- Calidad precisa: 111.03200
- Masa isotópica única: 111.032028402g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 0
- Complejidad: 153
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: -0.5
- Superficie del Polo topológico: 37.4
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.3113 (rough estimate)
- Punto de fusión: 94-96 °C (lit.)
- Punto de ebullición: 208.19°C (rough estimate)
- índice de refracción: 1.4260 (estimate)
- Coeficiente de distribución del agua: Slightly soluble in water.
- PSA: 37.38000
- Logp: -0.52090
- Sensibilidad: 对湿度敏感
- Disolución: 未确定
N-Methylmaleimide Información de Seguridad
-
Símbolo:
- Promover:危险
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H314-H317
- Declaración de advertencia: P280-P305 + P351 + P338-P310
- Número de transporte de mercancías peligrosas:UN 1759 8/PG 2
- Wgk Alemania:3
- Código de categoría de peligro: 22-34-43
- Instrucciones de Seguridad: S26-S36/37/39-S45
- Código F de la marca fuka:10-21
- Rtecs:ON5600000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:8
- Grupo de embalaje:III
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
- Período de Seguridad:6.1
- Categoría de embalaje:II
- Términos de riesgo:R20/21; R25; R34; R43
N-Methylmaleimide Datos Aduaneros
- Código HS:2925190090
- Datos Aduaneros:
中国海关编码:
2925190090概述:
2925190090 其他酰亚胺及其衍生物盐. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Methylmaleimide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22689-1g |
N-Methylmaleimide |
930-88-1 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22689-5g |
N-Methylmaleimide |
930-88-1 | 97% | 5g |
95.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22689-10g |
N-Methylmaleimide |
930-88-1 | 97% | 10g |
168.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22689-25g |
N-Methylmaleimide |
930-88-1 | 97% | 25g |
419.00 | 2021-06-01 | |
| TRC | M316800-5g |
N-Methylmaleimide |
930-88-1 | 5g |
$ 88.00 | 2023-09-07 | ||
| TRC | M316800-10g |
N-Methylmaleimide |
930-88-1 | 10g |
$110.00 | 2023-05-17 | ||
| TRC | M316800-25g |
N-Methylmaleimide |
930-88-1 | 25g |
$ 120.00 | 2022-06-04 | ||
| TRC | M316800-50g |
N-Methylmaleimide |
930-88-1 | 50g |
$230.00 | 2023-05-17 | ||
| TRC | M316800-100g |
N-Methylmaleimide |
930-88-1 | 100g |
$425.00 | 2023-05-17 | ||
| TRC | M316800-500g |
N-Methylmaleimide |
930-88-1 | 500g |
$ 1328.00 | 2023-09-07 |
N-Methylmaleimide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Cesium carbonate Solvents: Isobutanol
Referencia
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Niobium oxide (Nb2O3) Solvents: Hexane , Water ; rt → reflux; 30 h, reflux
Referencia
- Versatile and Sustainable Synthesis of Cyclic Imides from Dicarboxylic Acids and Amines by Nb2O5 as a Base-Tolerant Heterogeneous Lewis Acid Catalyst, Chemistry - A European Journal, 2014, 20(44), 14256-14260
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Toluene ; 4 - 5 h, reflux
Referencia
- Antibacterial and antifungal study of synthesized anthracenyl-based triazole cycloadducts, Oriental Journal of Chemistry, 2011, 27(1), 321-324
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Acetic anhydride , Sodium acetate ; 30 min, 120 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation, European Journal of Medicinal Chemistry, 2020, 191,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Sodium acetate Solvents: Acetic anhydride ; 0.5 h, 90 °C
1.3 Reagents: Water ; cooled
Referencia
- Design, synthesis and biochemical evaluation of novel ethanoanthracenes and related compounds to target Burkitt's lymphoma, Pharmaceuticals, 2020, 13(1),
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Potassium dichromate
Referencia
- The photooxidation of pyrrole: A simple synthesis of maleimide, Chemistry & Industry (London, 1962, 1576, 1576-7
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ; 5 min, heated
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
1.2 Catalysts: 18-Crown-6 ; 2.5 min, 100 - 150 °C
Referencia
- Comparative study of C-alkylation, N-alkylation and O-alkylation reactions under microwave irradiation and phase transfer catalysts (PTC), employing non-conventional alkylating agents, International Journal of Chemistry (Mumbai, 2013, 2(3), 316-320
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylsilyl triflate Solvents: Diethyl ether
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
1.2 Reagents: Bromine Catalysts: Tetrabutylammonium bromide
Referencia
- Facile Conversion of Succinic to Maleic-Type Anhydrides, Thioanhydrides, and Imides, Journal of Organic Chemistry, 1995, 60(21), 6676-7
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Acetic acid ; rt; 6 - 8 h, 125 °C; 125 °C - rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Cp*Co(III)-Catalyzed C-H Alkylation with Maleimides Using Weakly Coordinating Carbonyl Directing Groups, Organic Letters, 2018, 20(10), 2835-2838
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Sodium sulfate Catalysts: Copper sulfate Solvents: Xylene ; cooled; 2 h, 140 °C
Referencia
- 9,10-Dibromo-N-alkyl-9,10-dihydro-9,10-[3,4]epipyrroloanthracene-12,14-diones: Synthesis and Investigation of Their Effects on Carbonic Anhydrase Isozymes I, II, IX, and XII, Archiv der Pharmazie (Weinheim, 2016, 349(6), 466-474
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Acetic acid ; 8 h, 110 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Referencia
- Rh(III)-Catalyzed Switchable [4 + 1] and [4 + 2] Annulation of N-Aryl Pyrazolones with Maleimides: An Access to Spiro Pyrazolo[1,2-a]indazole-pyrrolidine and Fused Pyrazolopyrrolo Cinnolines, Journal of Organic Chemistry, 2023, 88(6), 3424-3435
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) Solvents: Acetic acid , Water ; overnight, 120 °C
Referencia
- Pd/Ni catalyzed selective N-H/C-H methylation of amides by using peroxides as the methylating reagents via a radical process, Organic Chemistry Frontiers, 2017, 4(11), 2207-2210
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; 110 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
Referencia
- Rigidized 1-arylsulfonyltryptamines: Synthesis and pharmacological evaluation as 5-HT6 receptor ligands, Bioorganic & Medicinal Chemistry Letters, 2011, 21(15), 4577-4580
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium acetate Solvents: Acetic acid ; 4 h, 110 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Glucose-Responsive Disassembly of Polymersomes of Sequence-Specific Boroxole-Containing Block Copolymers under Physiologically Relevant Conditions, ACS Macro Letters, 2012, 1(10), 1194-1198
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Acetic acid ; 8 h, 130 °C; 130 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Water as an oxygen source in I2-mediated construction of highly functionalized maleimide-fused phenols, Organic Chemistry Frontiers, 2023, 10(17), 4329-4335
Métodos de producción 19
Métodos de producción 20
N-Methylmaleimide Raw materials
- N-Methylsuccinimide
- Maleic acid
- Methylammonium Chloride
- 1,5-dihydro-5-hydroxy-1-methyl-2H-Pyrrol-2-one
- 2-Butenoic acid, 4-(methylamino)-4-oxo-, 2-methylpropyl ester, (Z)-
- Maleimide
- N-Methylmaleimide
- Anthracene, 9-(azidomethyl)-
- 2,5-dihydrofuran-2,5-dione
N-Methylmaleimide Preparation Products
N-Methylmaleimide Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:930-88-1)N-Methylmaleimide
Número de pedido:sfd3541
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:930-88-1)N-Methylmaleimide
Número de pedido:A1207480
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 03:47
Precio ($):228.0/700.0
Correo electrónico:sales@amadischem.com
N-Methylmaleimide Literatura relevante
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos pirrolidinas maleimidas
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos pirrolidinas Pirrolidonas maleimidas
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Aminas/Sulfonamidas
930-88-1 (N-Methylmaleimide) Productos relacionados
- 360768-37-2(N-Ethyl-d5-maleimide)
- 29720-92-1(1H-Pyrrole-2,5-dione,ethylmethyl- (9CI))
- 1950-58-9(2-Butenamide,N,N-diethyl-, (2E)-)
- 128-53-0(N-Ethylmaleimide)
- 2973-17-3(N-Allylmaleimide)
- 5132-30-9( BMOE )
- 31940-21-3(1-prop-2-enylpyrrole-2,5-dione)
- 1073-93-4(N-Isopropylmaleimide)
- 7478-97-9(Maleimide, N,N'-(2-butenylene)bis-(8CI))
- 62356-37-0(1H-Pyrrole-2,5-dione,1-(ethyl-1-14C)- (9CI))
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-88-1)N-Methylmaleimide
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:930-88-1)N-Methylmaleimide
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):228.0/700.0